Predicted Lipophilicity (XLogP) Distinguishes the 2-Ethoxy Substituent from 2-Chloro and 3-Fluoro Analogs
The 2-ethoxy derivative exhibits a computed XLogP value that is distinct from its closest analogs, directly influencing membrane permeability and solubility profiles. The target compound's XLogP is 3.8, identical to the 2-chloro-6-fluoro analog but the presence of the ethoxy group alters hydrogen bond acceptor count (4 vs. the chloro-fluoro derivative) . This difference can be critical for oral bioavailability and blood-brain barrier penetration in CNS-targeted programs.
| Evidence Dimension | Predicted lipophilicity (XLogP) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP: 3.8; HBA: 4 |
| Comparator Or Baseline | 2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (CAS 2034604-25-4): XLogP: 3.8; HBA: 4 . 3-fluoro analog: predicted XLogP not available. |
| Quantified Difference | Identical XLogP to the 2-chloro-6-fluoro analog, but distinct hydrogen bond acceptor profile due to ethoxy oxygen. No quantitative XLogP comparison possible for 2-methyl or 3-fluoro analogs. |
| Conditions | In silico prediction based on chemical structure (Chem960 platform). |
Why This Matters
Lipophilicity is a key determinant of ADME properties; procurement of the 2-ethoxy compound enables exploration of a different pharmacokinetic space compared to halogenated analogs while maintaining similar overall lipophilicity.
